molecular formula C8H18O B13071519 3,4,4-Trimethylpentan-2-ol CAS No. 10575-56-1

3,4,4-Trimethylpentan-2-ol

Cat. No.: B13071519
CAS No.: 10575-56-1
M. Wt: 130.23 g/mol
InChI Key: MXDGSCZQIMQLII-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In contemporary organic chemistry, there is a significant focus on developing synthetic methodologies that allow for precise control over molecular shape and functionality. Branched alcohols are pivotal in this context as they serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.netchemrxiv.org The study of their reactions provides valuable information on how steric and electronic effects govern chemical transformations. Highly branched structures, such as that of 3,4,4-trimethylpentan-2-ol, are of particular interest as they present significant synthetic challenges and push the boundaries of existing chemical theories.

The presence of bulky alkyl groups in close proximity to the hydroxyl group, as seen in this compound, creates a sterically hindered environment. This steric congestion dramatically influences the reactivity of the alcohol and adjacent functional groups. For instance, the oxidation of such hindered secondary alcohols to their corresponding ketones, like the conversion of this compound to 3,4,4-trimethylpentan-2-one (B14736323), often requires specialized and powerful oxidizing agents or catalytic systems to overcome the steric hindrance. jst.go.jp

Rationale for Scholarly Investigation of Highly Branched Alcohol Structures

The academic investigation of highly branched alcohols is driven by several key factors. Firstly, understanding the limits of chemical reactions is a fundamental goal of organic chemistry. Sterically demanding substrates like this compound serve as excellent models to probe the steric tolerance of various reagents and catalysts. chemrxiv.orgrsc.org Research in this area has led to the development of novel catalytic systems, such as those based on 2-azaadamantane (B3153908) N-oxyl (AZADO), which are specifically designed to be less sterically hindered and thus more effective for the oxidation of bulky alcohols. jst.go.jp

Secondly, the unique three-dimensional structures of highly branched alcohols can impart desirable physical properties to molecules that contain them. For example, the introduction of branching can affect a molecule's solubility and how it packs in the solid state. nih.gov These properties are of critical importance in fields such as materials science and medicinal chemistry.

Finally, the synthesis of highly branched structures with precise stereochemical control remains a significant challenge. chinesechemsoc.orgchinesechemsoc.org The development of methods to achieve this, particularly for acyclic molecules where conformational flexibility is high, is an active area of research. chinesechemsoc.orgchinesechemsoc.org Success in this area would provide access to a wider range of complex molecular architectures for various applications.

Overview of Stereochemical and Conformational Challenges in this compound Research

The molecular structure of this compound presents notable stereochemical and conformational complexities. The presence of two chiral centers at positions C2 and C3 means that the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

The synthesis of a single, desired stereoisomer of such a molecule is a formidable challenge due to the steric hindrance around the reactive centers. chinesechemsoc.org Controlling the stereochemical outcome of reactions involving highly branched substrates often requires sophisticated catalytic systems or the use of chiral auxiliaries. nih.gov

Furthermore, the conformational landscape of this compound is complex. Rotation around the C2-C3 and C3-C4 single bonds is restricted due to the bulky tert-butyl group at C4 and the methyl groups at C2 and C3. This leads to significant torsional strain in many of the possible conformations. researchgate.netscribd.com The most stable conformation will be the one that minimizes these steric clashes. The study of these conformational preferences often relies on a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. nih.govorganicchemistrydata.org Understanding the conformational biases is crucial as the reactivity of the alcohol can be highly dependent on the accessibility of the hydroxyl group in different conformations.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C8H18O nih.govguidechem.com
Molecular Weight 130.23 g/mol nih.govguidechem.com
CAS Number 10575-56-1 nih.govguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

3,4,4-trimethylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(7(2)9)8(3,4)5/h6-7,9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGSCZQIMQLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631202
Record name 3,4,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-56-1
Record name 3,4,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Investigations and Chiral Resolution of 3,4,4 Trimethylpentan 2 Ol

Identification and Characterization of Stereogenic Centers

3,4,4-Trimethylpentan-2-ol possesses a molecular structure with the chemical formula C8H18O. wikipedia.orgnih.gov The key to its stereochemistry lies in the presence of two stereogenic centers, which are carbon atoms bonded to four different substituent groups. mdpi.com The IUPAC name, this compound, clearly indicates a pentane (B18724) backbone with methyl groups at positions 3 and 4 (two methyl groups), and a hydroxyl group at position 2.

The two stereogenic centers in this compound are located at the C2 and C3 positions of the pentane chain.

C2 Carbon: This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH3), and the rest of the carbon chain (-CH(CH3)C(CH3)3). Since all four of these groups are different, the C2 carbon is a stereogenic center.

C3 Carbon: This carbon is attached to a hydrogen atom, a methyl group (-CH3), a tert-butyl group (-C(CH3)3), and the -CH(OH)CH3 group. As these four groups are distinct, the C3 carbon also qualifies as a stereogenic center.

The presence of two stereogenic centers means that this compound can exist as a maximum of 2^n stereoisomers, where n is the number of stereogenic centers. In this case, with n=2, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, while the (2R,3S) and (2S,3R) isomers form another pair of enantiomers. The relationship between any of the other pairings (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

StereoisomerRelationship to (2R,3R)
(2S,3S)-3,4,4-trimethylpentan-2-olEnantiomer
(2R,3S)-3,4,4-trimethylpentan-2-olDiastereomer
(2S,3R)-3,4,4-trimethylpentan-2-olDiastereomer

Advanced Chiral Resolution Techniques for Enantiomeric Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in obtaining enantiopure compounds. Various advanced techniques can be employed for this purpose.

Chromatographic Methodologies (HPLC, SFC, GC)

Chromatographic techniques are powerful tools for the separation of enantiomers. mdpi.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. mdpi.com For a compound like this compound, a normal-phase HPLC system with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209), could be effective. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. researchgate.net The presence of trace amounts of water in the mobile phase can also influence the selectivity and resolution.

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that uses supercritical carbon dioxide as the main component of the mobile phase. americanpharmaceuticalreview.commdpi.com This technique often provides faster separations and higher efficiency than HPLC. lcms.cz For the separation of the enantiomers of this compound, a screening of various chiral columns and alcohol co-solvents (e.g., methanol (B129727), ethanol (B145695), isopropanol) would be necessary to identify the optimal conditions. americanpharmaceuticalreview.comhpst.cz Polysaccharide-based chiral stationary phases are also commonly used in SFC for their broad applicability. nih.gov

Gas Chromatography (GC): Chiral GC is suitable for the separation of volatile compounds like this compound. gcms.cz The use of capillary columns coated with derivatized cyclodextrins as the chiral stationary phase is a common approach. chromatographyonline.comresearchgate.net These cyclodextrins create a chiral environment that allows for the differential interaction and separation of the enantiomers. chromatographyonline.com The specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are key parameters for successful resolution.

TechniqueTypical Chiral Stationary PhaseCommon Mobile Phase/Carrier GasKey Parameters
HPLCPolysaccharide-based (e.g., cellulose, amylose derivatives)Hexane/IsopropanolMobile phase composition, flow rate, temperature
SFCPolysaccharide-based (e.g., Chiralpak series)Supercritical CO2 with alcohol co-solventCo-solvent percentage, back pressure, temperature
GCDerivatized Cyclodextrins (e.g., permethylated β-cyclodextrin)Helium, HydrogenTemperature program, column type, carrier gas flow rate

Diastereomeric Derivatization and Selective Crystallization

This classical resolution method involves reacting the racemic mixture of this compound with a single enantiomer of a chiral derivatizing agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure alcohol. For an alcohol like this compound, a suitable chiral derivatizing agent would be an enantiomerically pure carboxylic acid, such as Mosher's acid, which can form diastereomeric esters.

Enzymatic Resolution Approaches and Biocatalysis

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers. msu.edu Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols. ebi.ac.uk In a typical process, the racemic this compound would be subjected to a transesterification reaction catalyzed by a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). msu.edu The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer as the acylated product and the other as the unreacted alcohol. These two compounds can then be easily separated by standard chromatographic methods. The choice of lipase, solvent, and reaction conditions is critical for achieving high enantioselectivity. researchgate.net

Asymmetric Synthesis Strategies for Enantiopure this compound

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, avoiding the need for resolution. mdpi.com A plausible strategy for the enantioselective synthesis of the stereoisomers of this compound is through an asymmetric aldol (B89426) reaction. nih.govwikipedia.org Research on the synthesis of a structurally similar compound, (2R,3S)-1-hydroxy-2,4,4-trimethylpentan-3-yl isobutyrate, provides a detailed blueprint for such a strategy. nih.gov

The synthesis of the four stereoisomers of this related compound was achieved with high stereoselectivity using both syn- and anti-selective asymmetric aldol reactions. nih.gov For instance, a syn-selective Evans asymmetric aldol reaction of pivalaldehyde with an (S)-oxazolidinone chiral auxiliary can be employed. nih.gov The resulting product can then be reduced to yield the desired diol, which is a precursor to the target alcohol.

A potential synthetic route to the stereoisomers of this compound could involve the following key steps, as demonstrated in the synthesis of its analogue: nih.gov

Asymmetric Aldol Reaction: A syn-selective Evans aldol reaction between pivalaldehyde and an N-acyloxazolidinone.

Reduction: Reduction of the aldol adduct with a reducing agent like lithium borohydride (B1222165) (LiBH4) to form a diol.

Protection and Acylation: Selective protection of the primary hydroxyl group followed by acylation of the secondary hydroxyl group.

Deprotection: Removal of the protecting group to yield the final product.

By starting with different enantiomers of the chiral auxiliary and employing both syn- and anti-selective aldol protocols, all four stereoisomers could potentially be synthesized.

StepReaction TypeKey Reagents and Conditions (based on analogue synthesis) nih.govPurpose
1Evans Asymmetric Aldol Reaction (syn-selective)(S)-4-benzyl-3-propanoyloxazolidin-2-one, pivalaldehyde, n-Bu2BOTf, Et3NTo create the C2-C3 stereocenters with syn-selectivity.
2ReductionLithium borohydride (LiBH4)To reduce the carbonyl group to a hydroxyl group, forming a diol.
3Protection & AcylationTBSCl, Et3N, DMAP; Isobutyryl chlorideTo differentiate the two hydroxyl groups for further modification.
4DeprotectionHF·pyridineTo remove the protecting group and yield the final product.

Conformational Analysis of 3,4,4 Trimethylpentan 2 Ol

Theoretical Approaches to Conformational Landscape Exploration (DFT, ab initio Methods, Molecular Mechanics)

The exploration of the conformational landscape of 3,4,4-trimethylpentan-2-ol can be effectively carried out using a variety of computational chemistry techniques. These methods allow for the calculation of the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules. nih.gov DFT methods, such as B3LYP, are often paired with basis sets like 6-31G* to provide a good balance between accuracy and computational cost for conformational analysis. These calculations can yield optimized geometries, relative energies, and vibrational frequencies of different conformers.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and can provide more accurate energy calculations. While computationally more expensive than DFT, they are valuable for benchmarking the results obtained from other methods and for systems where electron correlation is particularly important.

Molecular Mechanics (MM) methods, such as MMFF94 or AMBER, provide a faster, classical mechanics-based approach to conformational searching. These force-field methods are particularly useful for exploring the vast conformational space of flexible molecules to identify a set of low-energy conformers that can then be subjected to more accurate quantum mechanical calculations.

The general workflow for a theoretical conformational analysis of this compound would involve:

An initial broad conformational search using a molecular mechanics force field.

Geometry optimization of the identified low-energy conformers using a DFT method.

Single-point energy calculations on the optimized geometries using a higher-level ab initio method for more accurate relative energy determination.

Frequency calculations to confirm that the optimized structures are true minima and to obtain thermodynamic data.

Influence of Steric Hindrance on Preferred Conformations

The structure of this compound features a bulky tert-butyl group at the C4 position and a methyl group and a hydroxyl group at the C2 position. The significant steric hindrance imposed by the tert-butyl group is a dominant factor in determining the preferred conformations of this molecule. The interactions between the large tert-butyl group and the substituents on the adjacent chiral center (C2) and the neighboring methyl group (on C3) will lead to a limited number of low-energy conformers.

Specifically, the gauche and anti conformations resulting from rotation around the C2-C3 bond will have distinct energy levels. The anti-conformation, where the large groups attached to C2 and C3 are positioned 180° apart, is generally the most stable. Gauche conformations, with a 60° dihedral angle between these groups, will likely be higher in energy due to increased steric strain.

To illustrate the impact of steric hindrance on conformational stability, a hypothetical energy landscape can be considered. The relative energies are estimations based on general principles of steric interactions.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

Conformer (Rotation about C2-C3)Dihedral Angle (H-C2-C3-H)Key Steric InteractionHypothetical Relative Energy (kcal/mol)
Anti~180°Minimal0.0
Gauche 1~60°Methyl-Methyl0.9 - 1.5
Gauche 2~-60°Methyl-tert-Butyl> 3.0
Eclipsed 1~0°Methyl/H eclipsed with Methyl/H~4.0 - 6.0
Eclipsed 2~120°Methyl/H eclipsed with tert-Butyl> 8.0

Dynamic Conformational Behavior and Rotational Barriers

The different conformations of this compound are not static but are in constant interconversion at room temperature. The rate of this interconversion is determined by the energy barriers to rotation around the single bonds. These rotational barriers can be calculated as the energy difference between the stable staggered conformers and the high-energy eclipsed transition states.

The rotation around the C3-C4 bond, which involves the movement of the very large tert-butyl group, is expected to have a significant rotational barrier. The transition state for this rotation would involve the eclipsing of the tert-butyl group with the substituents on the C3 carbon, leading to a substantial increase in steric strain.

Similarly, rotation around the C2-C3 bond will also have distinct energy barriers. The barrier to rotation from a stable anti-conformer to a gauche conformer will be lower than the barrier to pass through a fully eclipsed conformation.

Computational methods, particularly DFT, are well-suited for calculating these rotational barriers. By performing a relaxed potential energy scan, where the dihedral angle of interest is systematically varied and the rest of the molecule's geometry is optimized at each step, a one-dimensional potential energy surface can be generated. The peaks on this surface correspond to the rotational barriers.

Interactive Data Table: Hypothetical Rotational Barriers in this compound

Rotation AxisTransition State ConformationKey Eclipsing InteractionHypothetical Rotational Barrier (kcal/mol)
C2-C3EclipsedMethyl/H vs. Methyl/H4.0 - 6.0
C2-C3EclipsedMethyl/H vs. tert-Butyl> 8.0
C3-C4EclipsedMethyl vs. Methyl (on tert-butyl)~5.0 - 7.0

The dynamic conformational behavior of this compound is therefore characterized by rapid interconversion between a few low-energy staggered conformers, with the anti-conformation being the most populated. The high rotational barriers involving the eclipsing of the bulky tert-butyl group will make certain regions of the conformational space largely inaccessible at normal temperatures.

Reaction Mechanisms and Chemical Transformations of 3,4,4 Trimethylpentan 2 Ol

Dehydration Reaction Pathways and Regioselectivity

Dehydration of alcohols, typically carried out under acidic conditions, results in the formation of alkenes through the elimination of a water molecule. spcmc.ac.in For 3,4,4-trimethylpentan-2-ol, this reaction can lead to a mixture of isomeric alkenes, with the distribution of products being dependent on the reaction mechanism and conditions.

The dehydration of alcohols can proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. libretexts.org

E1 Mechanism: This two-step mechanism is favored for tertiary and some secondary alcohols. spcmc.ac.in It begins with the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of the leaving group to form a carbocation intermediate. spcmc.ac.inmasterorganicchemistry.com A base then removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Given that this compound is a secondary alcohol, the E1 pathway is a plausible mechanism, especially with strong acids and heat. masterorganicchemistry.com The formation of a carbocation intermediate also allows for the possibility of rearrangements to form more stable carbocations, which can influence the final product distribution.

E2 Mechanism: This one-step, concerted mechanism involves the simultaneous removal of a proton by a base and the departure of the leaving group. spcmc.ac.inlibretexts.org E2 reactions are typically favored by strong, non-nucleophilic bases. libretexts.org For alcohols, the hydroxyl group must first be converted into a better leaving group, for instance by reaction with phosphorus oxychloride (POCl₃) in pyridine. stackexchange.com The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. stackexchange.com

The choice between the E1 and E2 pathways for this compound dehydration depends on factors such as the strength of the acid or base used, the solvent, and the temperature. masterorganicchemistry.commsu.edu

The stereochemistry of the starting alcohol and the conformational requirements of the transition state can significantly impact the composition of the alkene products. In an E2 reaction, the anti-periplanar requirement dictates which protons can be removed, thus determining the stereochemistry of the resulting alkene (E or Z isomer). stackexchange.com For acyclic systems like this compound, rotation around the carbon-carbon single bond allows the necessary conformation to be achieved. stackexchange.com In contrast, the E1 mechanism proceeds through a planar carbocation intermediate, which is then deprotonated. libretexts.org This generally leads to the formation of the more thermodynamically stable alkene (Zaitsev's rule), but can also produce a mixture of stereoisomers. masterorganicchemistry.com

Oxidation Reactions Leading to Carbonyl Compounds

As a secondary alcohol, this compound can be oxidized to form a ketone. evitachem.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Common oxidizing agents for this purpose include chromium-based reagents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) under acidic conditions and elevated temperatures. evitachem.com A common method for synthesizing 3,4,4-trimethylpentan-2-one (B14736323) involves the oxidation of this compound. evitachem.com Industrially, the catalytic dehydrogenation of this compound at high temperatures using metal catalysts like copper or platinum can also yield the corresponding ketone.

Table 1: Oxidation of this compound

Reactant Reagent(s) Product Reaction Type
This compound Chromic acid or Potassium permanganate evitachem.com 3,4,4-Trimethylpentan-2-one Oxidation
This compound Copper or Platinum catalyst (high temp.) 3,4,4-Trimethylpentan-2-one Catalytic Dehydrogenation

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be protonated by an acid to form a much better leaving group, water (H₂O). masterorganicchemistry.com Nucleophilic substitution reactions at a secondary carbon center like in this compound can proceed via either an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Mechanism: This two-step pathway involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org This is then attacked by a nucleophile. libretexts.org Sₙ1 reactions are favored by polar, protic solvents and weaker nucleophiles. nih.gov

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is favored by strong nucleophiles and polar, aprotic solvents. nih.gov The significant steric hindrance around the reaction center in this compound, due to the bulky tert-butyl group, would likely disfavor the Sₙ2 pathway. docbrown.info

Competition between substitution and elimination reactions is a common theme, with factors like the nature of the nucleophile/base and reaction conditions determining the major product. libretexts.org

Derivatization Strategies for Diversification in Organic Synthesis

This compound and its derivatives can serve as building blocks in organic synthesis. The hydroxyl group provides a handle for various chemical modifications.

One common strategy is esterification , where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. smolecule.com Another approach involves using the alcohol or its corresponding amine derivative in multi-component reactions, such as the Ugi reaction, to construct complex molecules like isoquinolone-4-carboxylic acids. acs.org The bulky 2,4,4-trimethylpentan-2-yl group can be incorporated into molecules to study the effects of steric hindrance on biological activity or chemical reactivity. For instance, N-substituted pyrazoles have been synthesized using 2,4,4-trimethylpentan-2-amine, which can be derived from the corresponding alcohol. nih.gov

Table 2: Examples of Derivatization Reactions

Starting Material Derived from this compound Reaction Type Product Class
This compound Esterification smolecule.com Esters
2,4,4-Trimethylpentan-2-amine Ugi Reaction acs.org Polysubstituted isoquinolin-1(2H)-ones
2,4,4-Trimethylpentan-2-amine Reaction with β-dicarbonyl compounds nih.gov N-substituted pyrazoles

Insights into Hydrocarbon Degradation Mechanisms (e.g., formation from isooctane (B107328) oxidation)

The formation of this compound can be an indicator of hydrocarbon degradation processes. For example, it has been identified as a product of the oxidation of isooctane (2,2,4-trimethylpentane), a major component of gasoline. osti.gov

The low-temperature oxidation of hydrocarbons like isooctane is a complex process involving radical chain reactions. researchgate.net The initial step is often the abstraction of a hydrogen atom from the hydrocarbon by a radical species, such as the hydroxyl radical (•OH). osti.gov The resulting alkyl radical can then react with molecular oxygen to form a peroxy radical. osti.gov Subsequent reactions of the peroxy radical can lead to the formation of a variety of oxygenated products, including alcohols and ketones. osti.gov The formation of this compound specifically points to oxidation occurring at the C2 position of an isooctane-derived radical. The study of such products provides valuable insights into the mechanisms of both atmospheric hydrocarbon oxidation and the biodegradation of fuel components in the environment. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Methodologies for 3,4,4 Trimethylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3,4,4-trimethylpentan-2-ol. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern reveals the number of neighboring protons. The integration of the peaks corresponds to the number of protons generating the signal. Due to the presence of two chiral centers at C2 and C3, the molecule can exist as diastereomers, which may lead to more complex spectra than a simplified model would predict.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon signal is characteristic of its hybridization and bonding environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The presence of chirality can influence the chemical shifts, and prochirality can result in carbons that appear chemically equivalent in simpler structures becoming distinct. acs.org

Predicted NMR Spectral Data for this compound

¹H NMR Predicted Data
Proton AssignmentPredicted Chemical Shift (ppm)Splitting PatternIntegration
-OHVariable (typically 1-5)Singlet (broad)1H
CH-OH (C2-H)~3.6-3.8Multiplet1H
CH₃ (C1)~1.1-1.2Doublet3H
CH (C3-H)~1.6-1.8Multiplet1H
CH₃ (on C3)~0.8-0.9Doublet3H
-C(CH₃)₃ (C5 and its methyls)~0.9-1.0Singlet9H
¹³C NMR Predicted Data
Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₃)~23
C2 (CH-OH)~70
C3 (CH)~50
C4 (quaternary C)~35
C5 (and methyls on C4)~27
CH₃ (on C3)~15

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (GC-MS)

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and elucidating the structure through fragmentation analysis. In GC-MS, the compound is first separated from a mixture and then ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (130.23 g/mol ), although this peak may be weak or absent in EI-MS. nih.gov The most significant information comes from the fragmentation pattern. The molecule readily undergoes alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage at the highly branched tert-butyl group.

Common fragmentation pathways include:

Loss of a methyl group (-CH₃): Resulting in an ion at m/z 115.

Loss of an ethyl group (-C₂H₅): Leading to a fragment at m/z 101.

Alpha-cleavage: Breakage between C2 and C3 can yield a fragment containing the hydroxyl group with an m/z of 45.

Loss of a tert-butyl group (-C(CH₃)₃): This is a very favorable fragmentation, producing a prominent peak at m/z 73. pearson.com

Formation of the tert-butyl cation: A stable carbocation with an m/z of 57 is also a very common and often abundant peak. pearson.com

Key Fragments in the Mass Spectrum of this compound

Mass Spectrometry Fragmentation Data
m/z (Mass-to-Charge Ratio)Likely Fragment IonSignificance
130[C₈H₁₈O]⁺Molecular Ion (M⁺)
115[M-15]⁺ / [C₇H₁₅O]⁺Loss of a methyl radical
87[M-43]⁺ / [C₅H₁₁O]⁺Loss of a propyl radical
73[C₄H₉O]⁺Loss of tert-butyl radical
57[C₄H₉]⁺tert-Butyl cation
45[C₂H₅O]⁺Alpha-cleavage fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong, broad band typically appears in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretch: A strong, sharp band appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which is characteristic of sp³-hybridized C-H bonds in the alkyl portion of the molecule.

C-O Stretch: A moderate to strong band in the 1050-1150 cm⁻¹ region indicates the stretching vibration of the C-O single bond of the secondary alcohol.

Characteristic IR Absorption Bands for this compound

Infrared Spectroscopy Data
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (sp³)2850 - 2960Strong
C-O Stretch (Secondary Alcohol)1050 - 1150Strong

Application of Chiral Chromatography-Mass Spectrometry for Enantiomeric Purity Assessment

This compound possesses two stereocenters (at C2 and C3), which means it can exist as four possible stereoisomers: two pairs of enantiomers. Assessing the enantiomeric purity (the relative amounts of each enantiomer in a mixture) is crucial in many chemical applications.

Chiral Chromatography coupled with Mass Spectrometry (Chiral GC-MS or HPLC-MS) is a powerful technique for this purpose. The method relies on a chiral stationary phase (CSP) within the chromatography column. sigmaaldrich.com These CSPs are themselves enantiomerically pure and create a chiral environment.

The principle of separation is based on the differential interaction between the enantiomers of this compound and the chiral stationary phase. One enantiomer will form a more stable (or less stable) transient diastereomeric complex with the CSP than the other, causing them to travel through the column at different rates. sigmaaldrich.com This results in different retention times, allowing for their separation. Modified cyclodextrins are often used as CSPs for the separation of unfunctionalized chiral hydrocarbons and related compounds. researchgate.net

Once separated by the chiral column, the individual enantiomers enter the mass spectrometer, which serves as a highly sensitive detector. The MS confirms the identity of the eluting compounds based on their mass and fragmentation pattern and allows for precise quantification of each enantiomer, thereby determining the enantiomeric excess (ee) or enantiomeric ratio (er) of the sample.

Analytical Chemistry Methodologies for Detection and Quantification of 3,4,4 Trimethylpentan 2 Ol

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for the analysis of volatile compounds like 3,4,4-Trimethylpentan-2-ol, offering high separation efficiency and definitive identification. researchgate.net When dealing with complex matrices such as environmental water, soil, or biological fluids, optimization of the entire analytical workflow is critical to ensure accuracy, sensitivity, and reproducibility.

Sample Preparation and Analyte Extraction: The primary challenge in analyzing complex samples is the isolation of the target analyte from interfering matrix components. For this compound, several extraction techniques are employed:

Headspace (HS) Extraction: In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase above the sample, which is then injected into the GC.

Purge and Trap (P&T): This method is standard for environmental samples, such as drinking water, according to U.S. EPA methods like 8260. scioninstruments.com An inert gas is bubbled through the aqueous sample, stripping the volatile analytes, which are then captured on an adsorbent trap. The trap is subsequently heated to desorb the compounds into the GC-MS system. scioninstruments.comthermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. nih.gov Analytes adsorb to the fiber, which is then transferred to the hot GC inlet for desorption. Optimizing SPME involves selecting the appropriate fiber coating, and adjusting extraction time and temperature to maximize analyte recovery. nih.gov

Chromatographic and Spectrometric Optimization: Method optimization is crucial for achieving the necessary separation and sensitivity. Key parameters include:

GC Column: A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically effective for separating a wide range of VOCs, including branched alcohols.

Temperature Program: A programmed temperature ramp is essential for resolving volatile compounds. An optimized program might start at a low temperature (e.g., 50°C) to separate highly volatile components and then ramp up (e.g., 3-30°C/min) to elute less volatile compounds like this compound in a reasonable time. nih.govmdpi.com

Mass Spectrometer Mode: The mass spectrometer can be operated in two primary modes. Full-scan mode is used for initial identification by comparing the resulting mass spectrum against libraries like NIST. mdpi.comsemanticscholar.org For higher sensitivity and quantitative accuracy in complex matrices, Selected Ion Monitoring (SIM) mode is preferred. nih.gov In SIM mode, the instrument only monitors specific ions characteristic of this compound, reducing chemical noise and lowering detection limits.

The following table outlines a hypothetical set of optimized parameters for the analysis of this compound in a water matrix.

Table 1: Optimized GC-MS Parameters for this compound Analysis

ParameterOptimized ConditionRationale
Extraction MethodHeadspace-Solid Phase Microextraction (HS-SPME)Solvent-free, reduces matrix effects, suitable for automation. nih.gov
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)General-purpose, medium polarity column for good separation of VOCs.
Carrier GasHelium or HydrogenInert carrier gas; Hydrogen can offer faster analysis. mdpi.com
Oven Program50°C (2 min), ramp 10°C/min to 200°C, hold 5 minEnsures separation from early-eluting volatiles and provides a sharp peak for the analyte. mdpi.com
Injector Temperature250°CEnsures rapid and complete desorption from the SPME fiber. mdpi.com
MS ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantification in complex samples. nih.gov
Monitored Ions (m/z)To be determined from the analyte's mass spectrum (e.g., molecular ion and major fragments)Specific ions provide quantitative and qualitative data.

Development of High-Performance Liquid Chromatography (HPLC) Methods

While GC-MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) can be developed as an alternative analytical method. openaccessjournals.com HPLC is less common for highly volatile and non-UV-absorbing compounds like this compound because it lacks a natural chromophore for standard UV detection. researchgate.net However, specific HPLC configurations can overcome these challenges.

Method Development Considerations:

Column Selection: For separating small alcohols and organic acids, ion-exclusion columns such as the Aminex HPX-87H are highly effective. scirp.org These columns use a sulfonated divinylbenzene-styrene copolymer resin to separate compounds based on a combination of ion-exclusion, size-exclusion, and partitioning mechanisms.

Mobile Phase: An isocratic mobile phase, typically a dilute aqueous solution of a strong acid like sulfuric acid (e.g., 5 mM), is used with these columns. scirp.org The acidic conditions ensure that analytes are in their neutral form.

Detection: Since this compound does not absorb UV light, a universal detector is required. A Refractive Index (RI) detector is the most common choice for this type of analysis, as it responds to any analyte that has a different refractive index from the mobile phase. scirp.org

Derivatization: An alternative approach involves a pre-column or post-column derivatization step to attach a UV-absorbing or fluorescent tag to the alcohol. This would allow for more sensitive detection but adds complexity and potential sources of error to the method. researchgate.net

The table below presents a potential HPLC method for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters for this compound

ParameterProposed ConditionRationale
ColumnAminex HPX-87H (300 mm x 7.8 mm)Specialized for the separation of alcohols and organic acids. scirp.org
Mobile Phase5 mM Sulfuric Acid in ultrapure waterStandard mobile phase for this column type, promoting effective separation. scirp.org
Flow Rate0.6 mL/minTypical flow rate for this column dimension to achieve good resolution.
Column Temperature50°CElevated temperature improves peak shape and reduces viscosity.
DetectorRefractive Index (RI) DetectorUniversal detection suitable for non-UV absorbing compounds. scirp.org
Injection Volume20 µLStandard volume for achieving adequate sensitivity without overloading the column.

Integration with Principles of Green Analytical Chemistry

Green Analytical Chemistry (GAC) aims to make analytical methods safer and more environmentally sustainable by reducing waste, minimizing energy consumption, and replacing hazardous substances. mdpi.comiipseries.orgd-nb.info These principles can be readily integrated into the methodologies for analyzing this compound.

Greening GC-MS Methods:

Solventless Extraction: The use of HS and SPME techniques aligns perfectly with GAC, as they eliminate the need for large volumes of hazardous organic extraction solvents. mdpi.com

Miniaturization: Miniaturized systems and techniques reduce the amount of sample and reagents needed, thereby minimizing waste. biotech-asia.org

Energy Efficiency: Modern GC systems with low thermal mass (LTM) technology allow for much faster heating and cooling cycles, significantly reducing the energy consumed per analysis. mdpi.com

Alternative Carrier Gases: Replacing helium, a finite and increasingly expensive resource, with hydrogen as the carrier gas is a key green initiative. chromatographyonline.com

Greening HPLC Methods:

Safer Solvents: The proposed HPLC method is inherently green as it uses a dilute aqueous acid solution as the mobile phase, avoiding toxic organic solvents like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net

Reduced Solvent Consumption: The adoption of modern HPLC column technology, such as columns packed with core-shell particles, can significantly shorten analysis times and reduce the total volume of mobile phase consumed per sample. conicet.gov.ar

Method Assessment: Tools like the Analytical GREEnness (AGREE) metric can be used to evaluate the environmental impact of an analytical method, providing a quantitative score of its "greenness". researchgate.net

The following table compares a traditional analytical approach with a greener alternative.

Table 3: Comparison of Conventional and Green Analytical Approaches

ParameterConventional Method (e.g., LLE-GC-MS)Green Method (e.g., SPME-Fast GC-MS)
Sample PreparationLiquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME) mdpi.com
Solvent UsageHigh (e.g., >50 mL of organic solvent per sample)None or minimal mdpi.com
Energy ConsumptionStandard GC run time (e.g., 30-40 min)Reduced run time with LTM GC (e.g., <10 min) mdpi.com
Hazardous WasteSignificant volume of organic wasteNegligible
AutomationOften manual and labor-intensiveEasily automated

Computational Chemistry and Theoretical Modeling Studies of 3,4,4 Trimethylpentan 2 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and reactivity of molecules like 3,4,4-trimethylpentan-2-ol. While specific, in-depth research articles detailing these calculations for this particular compound are not prevalent in publicly accessible literature, the principles of these methods allow for a theoretical understanding of its properties.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which uses the electron density to calculate molecular properties, can be employed to determine a variety of electronic and geometric parameters. These include the optimization of the molecular geometry to find the most stable three-dimensional structure, the calculation of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the generation of an electrostatic potential map.

For this compound, such calculations would reveal the distribution of electron density, highlighting the polar hydroxyl group as a site of higher electron density and potential reactivity. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and its propensity to undergo chemical reactions. The steric hindrance caused by the bulky tert-butyl group at the C4 position and the methyl groups at the C3 and C2 positions would also be quantifiable through these computational methods, influencing the accessibility of the hydroxyl group and adjacent carbon atoms to reacting species.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgnih.gov By integrating Newton's laws of motion, MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound. chemrxiv.orgnih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and observing its dynamic behavior. This would allow for the exploration of the different spatial arrangements, or conformations, that the molecule can adopt due to the rotation around its single bonds. Key areas of conformational flexibility include the rotation of the hydroxyl group and the various carbon-carbon single bonds in the pentane (B18724) backbone.

The results of such simulations would include the identification of the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. For instance, the accessibility of the hydroxyl group for hydrogen bonding is highly dependent on the molecule's conformation. nih.gov

Theoretical Studies on Structure-Activity Relationships (excluding biological activity)

Theoretical studies on structure-property or structure-activity relationships aim to correlate the chemical structure of a compound with its observed properties or activities. For this compound, research has been conducted to develop Quantitative Structure-Property Relationship (QSPR) models, particularly concerning its adsorption characteristics. researchgate.net

The research demonstrated that the adsorption capacity could be effectively predicted from the molecular structure alone. kashanu.ac.ir By employing multilinear regression (MLR) analysis, a correlation was established between the presence of specific molecular fragments and the extent of adsorption. researchgate.net This approach allows for the estimation of properties for compounds that have not been experimentally tested, based on their structural features. kashanu.ac.ir

Predictive Modeling for Adsorption Behavior on Various Media

Predictive modeling for the adsorption behavior of this compound has been successfully demonstrated for adsorption onto activated carbon. kashanu.ac.ir This is a critical area of research, as adsorption processes are widely used in industrial applications for separation and purification. researchgate.net

A study involving 150 aliphatic alcohols developed a QSPR model to predict the equilibrium adsorption capacity (Qe) on activated carbon. researchgate.net The model was built using a training set of compounds and then validated with a separate test set. researchgate.net this compound was included in this study, and its adsorption capacity was a data point in the development of the predictive model. kashanu.ac.ir

The model is based on the principle that the physical adsorption of these alcohols onto activated carbon is primarily governed by van der Waals forces and is therefore highly dependent on the molecular structure of the adsorbate. kashanu.ac.ir The QSPR model uses molecular fragments as descriptors to quantify the structural features that influence these interactions. The predictive power of the model was shown to be high, with a good correlation between the experimental and predicted adsorption values for the compounds in the test set. researchgate.net

Below is a table summarizing the experimental and predicted adsorption data for selected aliphatic alcohols from the study, illustrating the model's performance.

Compound NameExperimental Qe (gr/100gr C)
This compound 36.47
3,3,4-Trimethylpentan-2-ol39.33
2,3,4-Trimethylpentan-2-ol34.88
4-Methylhexan-3-ol30.46
3-Methylpentan-3-ol19.55
2-Methylpentan-3-ol20.70
Data sourced from a study on the prediction of adsorption capability onto activated carbon. kashanu.ac.ir

This predictive model provides a valuable tool for estimating the adsorption behavior of other aliphatic alcohols without the need for extensive and time-consuming experimental measurements. kashanu.ac.ir

Research Applications and Potential in Advanced Chemical Systems

Investigation of 3,4,4-Trimethylpentan-2-ol as a Solvent in Specific Chemical Reactions

Branched-chain alcohols, including isomers of this compound, are recognized for their utility as solvents in organic synthesis and industrial applications. solubilityofthings.comcymitquimica.com The investigation into this compound for such roles is based on the characteristic properties conferred by its molecular structure. As a tertiary alcohol, it is generally more stable and less reactive than primary or secondary alcohols, particularly towards oxidation. cymitquimica.comsmolecule.com

Its significant hydrocarbon character results in limited solubility in water, while it is readily soluble in common organic solvents like ether and chloroform. solubilityofthings.comcymitquimica.com This solubility profile makes it a candidate for use in reaction systems where a moderately polar, protic solvent with low water miscibility is required. Research into its isomers, such as 2,4,4-trimethylpentan-2-ol, highlights their use as effective solvents in organic synthesis and as intermediates for various industrial applications. cymitquimica.comsmolecule.com The steric bulk provided by the multiple methyl groups can influence reaction pathways and selectivity by modulating the solvation of reactants and transition states. cymitquimica.com

Table 1: Solubility Characteristics of Trimethylpentanol Isomers

SolventSolubilityRationale
WaterLimited / LowThe large, hydrophobic alkyl chain counteracts the hydrophilic nature of the single hydroxyl group. solubilityofthings.comcymitquimica.com
Organic Solvents (e.g., ethanol (B145695), ether)HighThe compound's hydrocarbon structure allows it to readily mix with other nonpolar to moderately polar organic substances. solubilityofthings.com

Role in the Synthesis of Specialty Chemicals and Building Blocks

This compound serves as a valuable intermediate and building block in organic synthesis, primarily as a precursor to its corresponding ketone. evitachem.com The oxidation of this secondary alcohol yields 3,4,4-trimethylpentan-2-one (B14736323), a specialty ketone.

This transformation is a key step in creating more complex molecules. The resulting ketone, 3,4,4-trimethylpentan-2-one, is utilized as an intermediate in the synthesis of fine chemicals, which include fragrances and flavor compounds. smolecule.com Furthermore, it acts as a precursor in the development of certain bioactive compounds and pharmaceuticals. The controlled oxidation of this compound is typically achieved using oxidizing agents under specific reaction conditions to ensure a high yield of the desired ketone. evitachem.com

Table 2: Synthetic Utility of this compound

ReactantReactionProductApplication of Product
This compound Oxidation3,4,4-Trimethylpentan-2-oneIntermediate for fragrances, flavors, and other fine chemicals.
This compound Catalytic Dehydrogenation3,4,4-Trimethylpentan-2-oneIndustrial production of the corresponding ketone.

Contribution to Flavor and Aroma Compound Research in Fermentation Processes

The role of higher alcohols in the development of flavor and aroma profiles in fermented products is a significant area of food chemistry research. While direct studies on this compound are not extensively documented, research on its isomers provides strong indications of its potential contributions. For instance, the related compound 2,4,4-trimethylpentan-1-ol (B59085) has been identified as a key aroma component in fermented beverages, where it imparts complex floral and fruity notes.

In fermentation processes, alcohols like this compound can act as precursors to the formation of esters, which are often potent aroma compounds. The enzymatic esterification between an alcohol and a carboxylic acid (also produced during fermentation) can generate a wide array of volatile esters that define the sensory profile of the final product. Studies on composite fruit wine fermentation show that the concentration of alcohol flavor compounds tends to increase after fermentation. researchgate.net Research in this area uses techniques like headspace gas chromatography-mass spectrometry (GC-MS) to identify and quantify volatile compounds, including various alcohols and their derivatives, to understand their impact on the final aroma. haw-hamburg.de The potential for this compound to contribute to these complex flavor matrices, either directly or as a precursor, makes it a compound of interest in fermentation science.

Studies on its Formation and Transformation in Environmental Pathways

This compound and its isomers are studied in the context of environmental chemistry to understand their formation from ubiquitous hydrocarbons and their subsequent fate.

Formation from Parent Hydrocarbons: Research has shown that branched alcohols can be formed through the oxidation of corresponding alkanes. For example, studies on the atmospheric chemistry of 2,3,4-trimethylpentane (B165518) demonstrate that its reaction with hydroxyl (OH) radicals leads to the formation of various alkyl peroxy and alkoxy radicals. ca.gov These highly reactive intermediates can subsequently react to form stable products, including different isomers of trimethylpentanol. Similarly, the plasma oxidation of 2,2,4-trimethylpentane (B7799088) (isooctane) has been found to produce 2,4,4-trimethylpentan-2-ol as a main product, demonstrating a pathway for the transformation of fuel components into oxygenated compounds under specific conditions. osti.gov

Transformation in Biological Systems: In biotic pathways, isomers of this compound have been identified as metabolic byproducts. For instance, 2,4,4-trimethyl-2-pentanol (B108734) is recognized as an intermediate that is formed during the incubation of Sphingomonas sp. bacteria with the xeno-estrogenic compound octylphenol. cymitquimica.com This indicates a role for such alcohols in the microbial degradation pathways of environmental contaminants. Understanding these formation and transformation processes is crucial for assessing the environmental fate and impact of both parent hydrocarbons and their oxygenated derivatives. dokumen.pub

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Academic research on 3,4,4-Trimethylpentan-2-ol has primarily established its fundamental chemical identity and its role in specific chemical transformations. The compound is a secondary, branched-chain alcohol with a significant degree of steric hindrance due to the presence of a tert-butyl group adjacent to one of its stereocenters. Its chemical formula is C8H18O, and it has a molecular weight of approximately 130.23 g/mol . nih.govguidechem.commolport.com

Key findings in the literature revolve around its relationship with its corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323). The synthesis of this compound is documented via the reduction of this ketone, employing standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, the principal documented reaction of this compound is its oxidation or catalytic dehydrogenation back to 3,4,4-trimethylpentan-2-one. evitachem.com This reversible transformation is a classic example of alcohol-ketone chemistry.

While the compound is recognized and cataloged in major chemical databases, extensive studies focusing solely on its unique properties or applications are not widely published. It is often situated within the broader context of branched-chain higher alcohols (BCHAs), which are noted for their potential as biofuels due to high energy densities and favorable combustion properties. osti.govresearchgate.net However, specific research detailing the performance of this compound in such applications is limited.

Table 1: Compound Identification for this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 10575-56-1 nih.govguidechem.com
Molecular Formula C8H18O nih.govguidechem.commolport.com
Molecular Weight 130.23 g/mol nih.govguidechem.com

Table 2: Documented Chemical Reactions Involving this compound

Reaction Type Reagents/Conditions Product
Oxidation Chromium trioxide, potassium permanganate (B83412) evitachem.com 3,4,4-Trimethylpentan-2-one evitachem.com

Identification of Unexplored Research Avenues and Hypotheses

The current body of literature reveals several unexplored avenues for research concerning this compound. The general interest in branched alcohols for fuel applications provides a clear direction for future investigation. osti.govrsc.org

Unexplored Research Areas:

Combustion Chemistry and Biofuel Potential: There is a significant lack of experimental data on the combustion characteristics of this compound. Research is needed to determine its octane (B31449) rating, ignition delay, and emission profiles. Such studies are critical for evaluating its suitability as a neat biofuel or a gasoline additive. osti.gov

Thermo-oxidative Stability: The stability of branched alcohols under conditions relevant to fuel storage and use is a key parameter. rsc.org Research into the thermo-oxidative aging of this compound would identify potential degradation products and assess its long-term viability as a fuel component.

Microbial and Catalytic Synthesis: While chemical synthesis from the corresponding ketone is known, alternative and potentially more sustainable synthesis routes are unexplored. Research into the production of this compound using engineered microorganisms, such as Saccharomyces cerevisiae, which has been used for other BCHAs, could be a promising avenue. nih.gov Furthermore, developing selective catalysts for its production from biomass-derived precursors warrants investigation.

Stereoselective Synthesis and Chiral Applications: The molecule possesses two stereocenters. There is no significant research on the stereoselective synthesis of its different stereoisomers or the investigation of their individual properties. The chiral nature of the molecule suggests potential applications as a chiral auxiliary or building block in asymmetric synthesis.

Hypotheses for Future Testing:

Hypothesis 1: Due to its highly branched structure, it is hypothesized that this compound will exhibit a high research octane number (RON), making it an effective anti-knock agent in gasoline blends.

Hypothesis 2: The steric hindrance around the hydroxyl group may influence its reactivity and interaction with enzymes, potentially leading to unique metabolic pathways or applications in biocatalysis compared to less branched isomers.

Hypothesis 3: The specific stereoisomers of this compound will exhibit different biological activities and physical properties (e.g., melting point, boiling point, specific rotation), which could be leveraged in specialized applications.

Prospects for Novel Research Applications in Diverse Chemical Fields

Future research into this compound could unlock novel applications across various chemical disciplines.

Advanced Biofuels and Fuel Additives: Beyond preliminary screening, in-depth engine testing and fuel blend optimization studies could position this compound as a next-generation biofuel component. osti.gov Its properties could be tailored by blending with other alcohols or conventional fuels to meet specific performance and emission targets.

Computational Chemistry and Model Validation: The compound's complex, sterically hindered structure makes it an excellent candidate for developing and validating computational models. Detailed experimental data on its spectroscopic, thermodynamic, and kinetic properties would provide a valuable benchmark for refining predictive methods for larger, more complex molecules.

Organic Synthesis and Materials Science: As a chiral alcohol, its enantiomerically pure forms could serve as precursors for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Furthermore, its structure could be incorporated into polymers or surfactants to create materials with unique physical properties, such as tailored solubility or thermal stability. The related compound 2,4,4-trimethylpentan-1-ol (B59085) is noted as a chemical intermediate for fragrances, flavors, and specialty chemicals, suggesting a similar potential for this isomer. lookchem.com

Biochemical Research: Investigating the metabolism of this compound in various organisms could provide insights into the enzymatic processing of highly branched substrates. This could be relevant for toxicology studies and for engineering novel biocatalytic pathways. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.